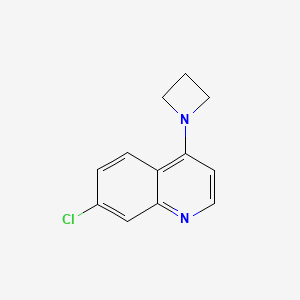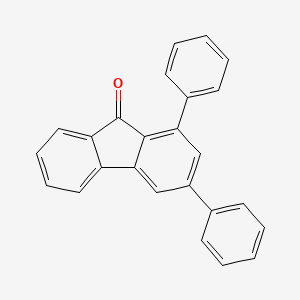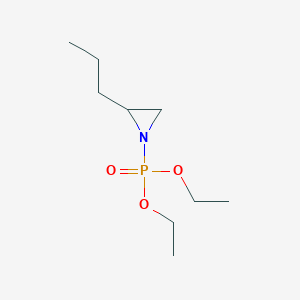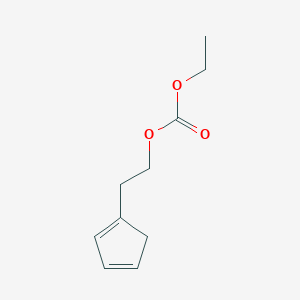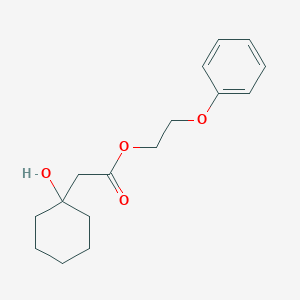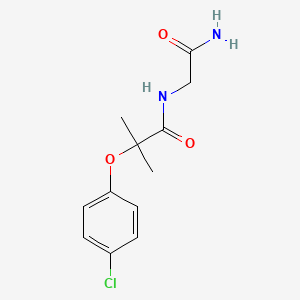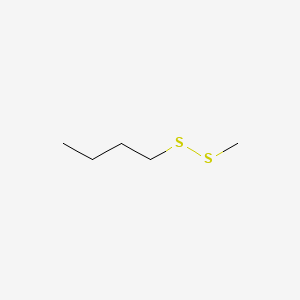
Methyl butyl disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl butyl disulfide, also known as methyl n-butyl disulfide, is an organic compound with the molecular formula C₅H₁₂S₂. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl butyl disulfide can be synthesized through the reaction of thiols with oxidizing agents. One common method involves the oxidative coupling of butyl thiol and methyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction typically occurs under mild conditions, with the thiols being mixed in a suitable solvent like dichloromethane and the oxidizing agent added slowly to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are fed into the reactor at controlled rates. The reaction mixture is then subjected to purification processes such as distillation to isolate the desired product .
化学反应分析
Types of Reactions
Methyl butyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and dimethyl sulfoxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Nucleophiles: Thiolate anions and other nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl thiol and methyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
科学研究应用
Methyl butyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: It is used in studies related to protein folding and disulfide bond formation in proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role in redox biology and as a potential drug candidate.
作用机制
The mechanism of action of methyl butyl disulfide involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds that are crucial for protein structure and function. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
相似化合物的比较
Similar Compounds
Dimethyl disulfide: Similar in structure but with two methyl groups instead of a methyl and a butyl group.
Diethyl disulfide: Contains two ethyl groups.
Dipropyl disulfide: Contains two propyl groups.
Uniqueness
Methyl butyl disulfide is unique due to its specific combination of a methyl and a butyl group, which imparts distinct chemical and physical properties compared to other disulfides. This uniqueness makes it valuable in specific applications where these properties are desired .
属性
CAS 编号 |
60779-24-0 |
|---|---|
分子式 |
C5H12S2 |
分子量 |
136.3 g/mol |
IUPAC 名称 |
1-(methyldisulfanyl)butane |
InChI |
InChI=1S/C5H12S2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |
InChI 键 |
ABUPWXCYFWRZKL-UHFFFAOYSA-N |
规范 SMILES |
CCCCSSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
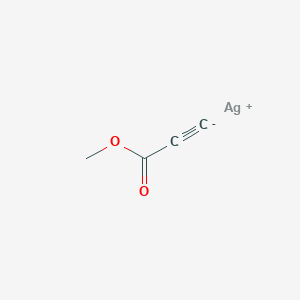
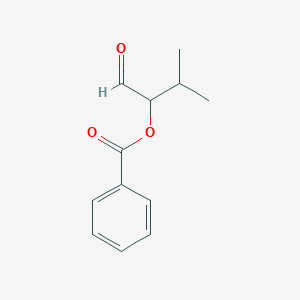
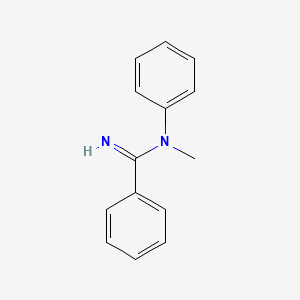
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

